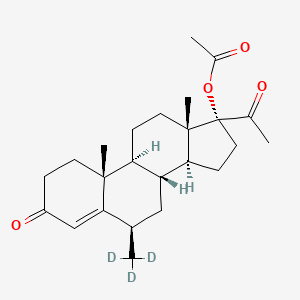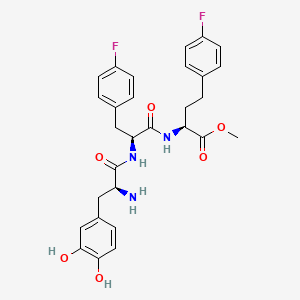
6-Epi-medroxy Progesterone 17-acetate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Epi-medroxy Progesterone 17-acetate-d3 is a synthetic steroidal compound. It is a derivative of medroxyprogesterone acetate, which is a commonly used progestin in hormone therapy and contraceptives. The “6-epi” prefix indicates a specific stereoisomer of the compound, and the “d3” suffix denotes the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the effects of progestins and their metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Epi-medroxy Progesterone 17-acetate-d3 typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Esterification: Conversion of hydroxyl groups to acetate esters.
Epimerization: Conversion of the stereochemistry at the 6-position to obtain the “epi” configuration.
Deuteration: Introduction of deuterium atoms at specific positions to obtain the “d3” isotopologue.
The reaction conditions for each step vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the steroidal precursor.
Purification: Use of chromatography and recrystallization techniques to purify intermediates and the final product.
Quality Control: Rigorous testing to ensure the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions
6-Epi-medroxy Progesterone 17-acetate-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride, SOCl2) or alkylating agents (e.g., methyl iodide, CH3I) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17-position can yield a ketone, while reduction of the same ketone can regenerate the hydroxyl group.
科学研究应用
6-Epi-medroxy Progesterone 17-acetate-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of progestins.
Biology: Employed in studies of hormone receptor interactions and the effects of progestins on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptives.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of 6-Epi-medroxy Progesterone 17-acetate-d3 involves its interaction with progesterone receptors in target tissues. Upon binding to these receptors, the compound modulates the transcription of specific genes involved in reproductive and metabolic processes. The presence of deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in research.
相似化合物的比较
Similar Compounds
Medroxyprogesterone Acetate: The parent compound, widely used in hormone therapy and contraceptives.
6-Epi-medroxy Progesterone 17-acetate: The non-deuterated version of the compound.
Progesterone: The natural hormone, used as a reference in studies of synthetic progestins.
Uniqueness
6-Epi-medroxy Progesterone 17-acetate-d3 is unique due to its specific stereochemistry and isotopic labeling. The “epi” configuration at the 6-position and the presence of deuterium atoms distinguish it from other similar compounds. These features can influence its biological activity and metabolic pathways, making it a valuable compound for scientific research.
属性
分子式 |
C24H34O4 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1/i1D3 |
InChI 键 |
PSGAAPLEWMOORI-VXCGPOLRSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
规范 SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)












